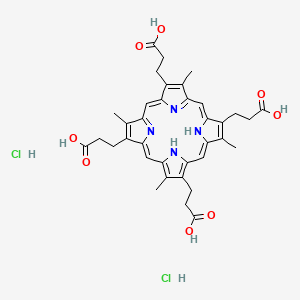

Coproporphyrin I dihydrochloride

Übersicht

Beschreibung

Coproporphyrin I dihydrochloride belongs to the porphyrin group and is used as a starting material to synthesize monofunctional and phosphorescent metalloporphyrin labeling reagents .

Synthesis Analysis

This compound is used in kinetic and equilibrium studies on mercury (II)-coproporphyrin-I. It is also involved in the metal ion exchange reaction with cobalt (II) and is used in the determination of trace mercury (II) .Molecular Structure Analysis

The chemical formula of this compound is C36H40Cl2N4O8. Its molecular weight is 727.63 g/mol .Chemical Reactions Analysis

This compound is a porphyrin biomarker with an absorption of λ max 395 nm. It is found in excrement as a result of the breakdown of bilirubin, which is itself a catabolite of heme from hemoglobin breakdown .Physical And Chemical Properties Analysis

This compound has an absorption of λ max 395 nm . It is a solid, white to off-white substance .Wissenschaftliche Forschungsanwendungen

Biomarker for Drug-Drug Interactions

Coproporphyrin I (CPI) has been evaluated as a selective endogenous biomarker for Organic Anion Transporting Polypeptide 1B (OATP1B)-mediated drug-drug interactions (DDIs). Through the use of population pharmacokinetic modeling and simulation, CPI demonstrated sensitivity in identifying moderate and weak OATP1B inhibitors in clinical studies, thereby supporting the design of DDI studies and pharmacogenomic research (Barnett et al., 2018).

Analytical Method Development

The development of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for quantifying coproporphyrin I and III in human plasma was accomplished, optimizing sample extraction and ensuring sensitive detection. This method aids in the bioanalysis of coproporphyrins as potential biomarkers for drug transporter-mediated DDIs, highlighting the role of coproporphyrins in evaluating hepatic OATP1B function (Ediage et al., 2018).

Dental Applications

Research into laser-induced fluorescence of carious lesions utilized coproporphyrin I dihydrochloride to study its fluorescence properties as a means to detect carious lesions. The study explored the absorption coefficient measurements of this compound solutions under different pH conditions, identifying effective spectral regions for laser excitation (Matošević et al., 2010).

Dye-Sensitized Solar Cells

This compound derivatives were synthesized and employed as sensitizers in dye-sensitized solar cells (DSSCs), demonstrating the potential of these compounds in photovoltaic applications. Specifically, Copper(II) coproporphyrin-I exhibited a power conversion efficiency, showcasing the application of coproporphyrin I in renewable energy technologies (Alibabaei et al., 2010).

Biomarker for Organic Anion-Transporting Polypeptide Activity

Coproporphyrin I is also studied as a biomarker for assessing drug-drug interactions involving hepatic drug transporters such as organic anion-transporting peptides (OATP), specifically OATP1B1 and OATP1B3. The sensitivity toward OATP1B inhibition was investigated, demonstrating the utility of coproporphyrin I in evaluating the potential for OATP1B-mediated DDIs in clinical pharmacology studies (Shen et al., 2018).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-[7,12,17-tris(2-carboxyethyl)-3,8,13,18-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H38N4O8.2ClH/c1-17-21(5-9-33(41)42)29-14-26-19(3)23(7-11-35(45)46)31(39-26)16-28-20(4)24(8-12-36(47)48)32(40-28)15-27-18(2)22(6-10-34(43)44)30(38-27)13-25(17)37-29;;/h13-16,37-38H,5-12H2,1-4H3,(H,41,42)(H,43,44)(H,45,46)(H,47,48);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZFMPEREASVDBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)CCC(=O)O)C)C(=C4C)CCC(=O)O)C(=C3C)CCC(=O)O)CCC(=O)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H40Cl2N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00583469 | |

| Record name | 3,3',3'',3'''-(3,8,13,18-Tetramethylporphyrin-2,7,12,17-tetrayl)tetrapropanoic acid--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

727.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69477-27-6 | |

| Record name | 3,3',3'',3'''-(3,8,13,18-Tetramethylporphyrin-2,7,12,17-tetrayl)tetrapropanoic acid--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S)-4-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carbonyl]amino]-4-oxo-3-(2-propylpentanoylamino)butanoic acid](/img/structure/B1669350.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(piperidin-1-yl)methanone](/img/structure/B1669364.png)

![6a,7,8,9-Tetrahydro-2H-[1,4]dioxino[2',3':4,5]benzo[1,2-e]pyrrolo[2,1-b][1,3]oxazin-11(3H)-one](/img/structure/B1669365.png)